

Spectral Characterization of Hydroxymethyl Acrylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Hydroxymethyl acrylate

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Introduction

Hydroxymethyl acrylate, formally known as ethyl α -(hydroxymethyl)acrylate, is a functionalized acrylic monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring both a reactive acrylate double bond for polymerization and a primary hydroxyl group for subsequent chemical modification, makes it a versatile building block for the synthesis of a wide array of functional polymers. These polymers find applications in coatings, adhesives, hydrogels, and biomedical materials. A thorough understanding of the spectral properties of **hydroxymethyl acrylate** is paramount for its identification, purity assessment, and for monitoring its polymerization kinetics. This guide provides a comprehensive overview of the spectral characterization of **hydroxymethyl acrylate**, detailing the expected data from various spectroscopic techniques and the experimental protocols for their acquisition.

Molecular Structure

Chemical Name: Ethyl 2-(hydroxymethyl)prop-2-enoate Common Name: **Hydroxymethyl acrylate**, Ethyl α -(hydroxymethyl)acrylate CAS Number: 10029-04-6 Molecular Formula: $C_6H_{10}O_3$ Molecular Weight: 130.14 g/mol

Spectral Data Summary

The following tables summarize the key spectral data for **hydroxymethyl acrylate**. It is important to note that while some of this data is from experimental sources, a complete set of high-resolution spectral data is not readily available in the public domain. Therefore, some values, particularly for ^1H NMR, Mass Spectrometry, and UV-Vis, are predicted based on the analysis of closely related compounds. These predictions are clearly indicated.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for **Hydroxymethyl Acrylate** (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~1.3	Triplet	3	-CH ₃
~2.5	Singlet (broad)	1	-OH
~4.2	Quartet	2	-O-CH ₂ -CH ₃
~4.3	Singlet	2	-CH ₂ OH
~5.9	Singlet	1	C=CH ₂ (trans to C=O)
~6.3	Singlet	1	C=CH ₂ (cis to C=O)

Prediction is based on the known spectra of ethyl acrylate and the expected effect of the hydroxymethyl substituent.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^{13}C NMR Spectral Data for **Hydroxymethyl Acrylate**

Chemical Shift (δ) (ppm)	Assignment
~14.1	-CH ₃
~60.8	-O-CH ₂ -
~63.5	-CH ₂ OH
~125.8	=CH ₂
~140.7	=C(CH ₂ OH)-
~166.5	C=O

Data is based on available information from spectral databases.[\[1\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectral Data for **Hydroxymethyl Acrylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (alkene)
~1405	Medium	=CH ₂ scissoring
~1180	Strong	C-O stretch (ester)
~1050	Strong	C-O stretch (alcohol)
~815	Medium	=CH ₂ wagging

Data is based on available information from spectral databases and typical values for acrylates.
[\[1\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Hydroxymethyl Acrylate** (Predicted)

m/z	Relative Intensity	Assignment
130	Moderate	$[M]^+$ (Molecular Ion)
113	Moderate	$[M - OH]^+$
101	High	$[M - C_2H_5]^+$
99	High	$[M - OCH_2CH_3]^+$
85	Moderate	$[M - COOCH_2CH_3]^+$
55	High	$[C_3H_3O]^+$

Prediction is based on common fragmentation patterns of acrylate esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectral Data for **Hydroxymethyl Acrylate** (Predicted)

λ_{max} (nm)	Molar Absorptivity (ϵ) ($L \cdot mol^{-1} \cdot cm^{-1}$)	Solvent
~210	~10,000	Ethanol

Prediction is based on the UV-Vis spectra of similar α,β -unsaturated esters.

Experimental Protocols

The following are detailed methodologies for the spectral characterization of **hydroxymethyl acrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **Hydroxymethyl acrylate** sample
- Deuterated chloroform (CDCl_3) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **hydroxymethyl acrylate** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.
- Instrumentation:
 - Spectrometer: Bruker Avance 400 MHz (or equivalent)
 - Probe: 5 mm broadband observe (BBO)
- ^1H NMR Acquisition:
 - Tune and match the probe for ^1H .
 - Shim the magnetic field to achieve optimal resolution.
 - Acquire the spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30° pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for ^{13}C .

- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the CDCl_3 solvent peak for ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **hydroxymethyl acrylate**.

Materials:

- **Hydroxymethyl acrylate** sample
- Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

- Sample Preparation: Place one drop of the liquid **hydroxymethyl acrylate** sample onto a clean, dry salt plate.
- Film Formation: Place a second salt plate on top of the first and gently press to form a thin liquid film between the plates.
- Spectrum Acquisition:
 - Place the salt plates in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **hydroxymethyl acrylate**.

Materials:

- **Hydroxymethyl acrylate** sample
- Volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer (e.g., GC-MS with Electron Ionization - EI)

Procedure (GC-MS with EI):

- Sample Preparation: Prepare a dilute solution of **hydroxymethyl acrylate** (e.g., 1 mg/mL) in a suitable volatile solvent.
- Instrumentation:
 - Gas Chromatograph: Agilent 7890B (or equivalent) with a suitable capillary column (e.g., HP-5ms).
 - Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
 - Ion Source Temperature: 230°C.
- Data Analysis: Identify the peak corresponding to **hydroxymethyl acrylate** in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption maximum (λ_{max}) of the α,β -unsaturated carbonyl system.

Materials:

- **Hydroxymethyl acrylate** sample
- Spectroscopic grade solvent (e.g., ethanol or hexane)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

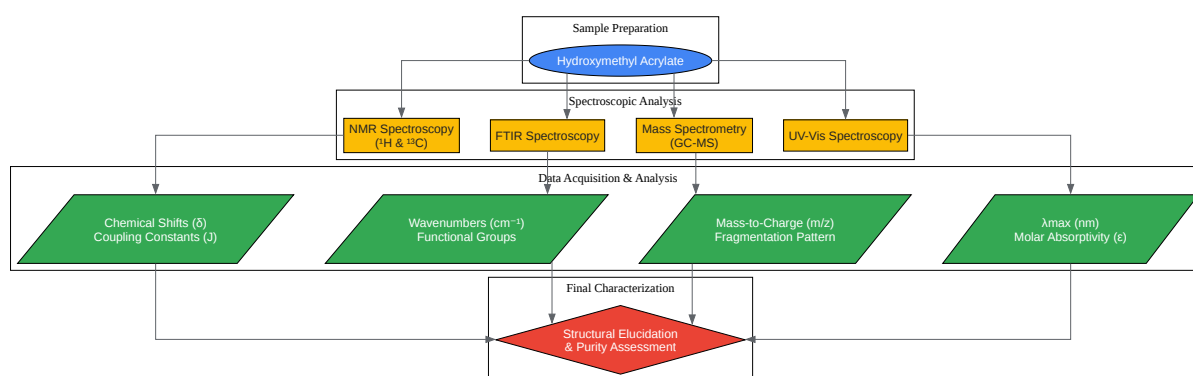
- Sample Preparation: Prepare a stock solution of **hydroxymethyl acrylate** in the chosen solvent. Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2 to 0.8 AU.
- Spectrum Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.

- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Replace the blank with the cuvette containing the sample solution.
- Scan the sample over a wavelength range of 400 to 200 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}). If the concentration is known accurately, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive spectral characterization of **hydroxymethyl acrylate**.



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Caption: Experimental workflow for the spectral characterization of **hydroxymethyl acrylate**.

Disclaimer: This document is intended for informational purposes for a scientific audience. Predicted spectral data should be confirmed by experimental analysis. Always follow appropriate laboratory safety procedures when handling chemicals.

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References

- 1. Ethyl 2-(hydroxymethyl)-2-propenoate | C₆H₁₀O₃ | CID 24827 - PubChem [pubchem.ncbi.nlm.nih.gov]
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